molecular formula C11H11N3O2S2 B14895061 Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Cat. No.: B14895061
M. Wt: 281.4 g/mol
InChI Key: ISVCZLYILCSHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with methyl 3-bromomethylbenzoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfoxides.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other complex molecules and can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features.

    5-Amino-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of various thiadiazole-based compounds.

    Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate: A compound with a similar ester functional group but different heterocyclic ring.

Uniqueness

Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11N3O2S2

Molecular Weight

281.4 g/mol

IUPAC Name

methyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoate

InChI

InChI=1S/C11H11N3O2S2/c1-16-9(15)8-4-2-3-7(5-8)6-17-11-14-13-10(12)18-11/h2-5H,6H2,1H3,(H2,12,13)

InChI Key

ISVCZLYILCSHKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSC2=NN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.